molecular formula C10H12N2 B1419242 3-[1-(Methylamino)ethyl]benzonitrile CAS No. 1158052-24-4

3-[1-(Methylamino)ethyl]benzonitrile

Cat. No.: B1419242
CAS No.: 1158052-24-4
M. Wt: 160.22 g/mol
InChI Key: FZFYFVXVHIGBJC-UHFFFAOYSA-N
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Description

3-[1-(Methylamino)ethyl]benzonitrile: is an organic compound with the molecular formula C10H12N2 It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a 1-(methylamino)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(Methylamino)ethyl]benzonitrile typically involves the reaction of 3-bromobenzonitrile with 1-(methylamino)ethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the 1-(methylamino)ethyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-[1-(Methylamino)ethyl]benzonitrile can undergo oxidation reactions, where the methylamino group is oxidized to form corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced to form amine derivatives, where the nitrile group is converted to an amine group.

    Substitution: It can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of imine or nitrile derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Chemistry: 3-[1-(Methylamino)ethyl]benzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of probes or ligands for studying enzyme activity or receptor binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its structural features make it a candidate for drug development targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[1-(Methylamino)ethyl]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired therapeutic effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

    3-[1-(Amino)ethyl]benzonitrile: Similar structure but with an amino group instead of a methylamino group.

    3-[1-(Dimethylamino)ethyl]benzonitrile: Contains a dimethylamino group instead of a methylamino group.

    3-[1-(Ethylamino)ethyl]benzonitrile: Features an ethylamino group instead of a methylamino group.

Uniqueness: 3-[1-(Methylamino)ethyl]benzonitrile is unique due to the presence of the methylamino group, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

3-[1-(methylamino)ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8(12-2)10-5-3-4-9(6-10)7-11/h3-6,8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFYFVXVHIGBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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